Cas no 1806391-50-3 (Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate)

Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate is a fluorinated aromatic ester with a chloropropyl side chain, offering versatile reactivity for synthetic applications. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The chloropropyl moiety provides a handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where the combination of fluorine and chlorine substituents can influence electronic properties and binding interactions. Its well-defined structure ensures reproducibility in complex synthetic pathways. Suitable for controlled reactions under standard laboratory conditions, it is supplied with high purity to meet research and industrial requirements.
Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate structure
1806391-50-3 structure
Product Name:Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate
CAS No:1806391-50-3
MF:C12H13ClF2O3
MW:278.679630041122
CID:4950016
Update Time:2025-06-13

Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate
    • Inchi: 1S/C12H13ClF2O3/c1-17-11(16)9-5-4-8(3-2-6-13)7-10(9)18-12(14)15/h4-5,7,12H,2-3,6H2,1H3
    • InChI Key: HXBORFZJJYYBDY-UHFFFAOYSA-N
    • SMILES: ClCCCC1C=CC(C(=O)OC)=C(C=1)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 264
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.5

Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015014831-250mg
Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate
1806391-50-3 97%
250mg
470.40 USD 2021-06-18
Alichem
A015014831-500mg
Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate
1806391-50-3 97%
500mg
831.30 USD 2021-06-18
Alichem
A015014831-1g
Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate
1806391-50-3 97%
1g
1,519.80 USD 2021-06-18

Additional information on Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate

Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate (CAS No. 1806391-50-3): A Comprehensive Overview

Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate, identified by its CAS number 1806391-50-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzoate core substituted with a 3-chloropropyl group and a difluoromethoxy moiety, exhibits unique structural and functional properties that make it a valuable candidate for further exploration in drug development.

The structural composition of Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate is meticulously designed to interact with biological targets in a specific manner. The presence of the 3-chloropropyl side chain introduces a hydrophobic region that can enhance binding affinity to certain protein receptors, while the difluoromethoxy group adds electronic properties that influence metabolic stability and bioavailability. These features collectively contribute to the compound's potential as an intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of molecules that incorporate fluorine atoms due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The difluoromethoxy group in Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate is particularly noteworthy, as it has been shown to improve metabolic resistance against oxidative degradation, thereby extending the half-life of drugs in vivo. This property is especially valuable in the context of chronic diseases where long-term treatment is necessary.

The benzoate core of this compound is another critical feature that contributes to its pharmaceutical relevance. Benzoate derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The specific substitution pattern in Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate aims to fine-tune these activities, making it a promising candidate for further investigation in therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular modeling studies on Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate have revealed potential interactions with various enzymes and receptors, suggesting multiple pathways for therapeutic intervention. For instance, the compound's structure suggests it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism, potentially leading to enhanced bioavailability and reduced side effects.

The synthesis of Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-chloropropyl group necessitates careful handling of chlorinating agents and catalysts, while the installation of the difluoromethoxy group requires specialized reagents such as difluoromethylating agents. These synthetic challenges highlight the need for expertise in organic chemistry and process optimization to successfully produce this compound on a scalable basis.

In conclusion, Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate (CAS No. 1806391-50-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a hydrophobic 3-chloropropyl side chain and an electron-withdrawing difluoromethoxy group enhances its interaction with biological targets and improves metabolic stability. As research continues to uncover new applications for fluorinated compounds, Methyl 4-(3-chloropropyl)-2-(difluoromethoxy)benzoate is poised to play a crucial role in the development of next-generation therapeutics.

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